Product packaging for 6-Azaspiro[3.5]nonan-9-ol(Cat. No.:CAS No. 1369246-31-0)

6-Azaspiro[3.5]nonan-9-ol

Cat. No.: B2592034
CAS No.: 1369246-31-0
M. Wt: 141.214
InChI Key: SSQZBCHWYBTUCV-UHFFFAOYSA-N
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Description

6-Azaspiro[3.5]nonan-9-ol (CAS Number: 1369246-31-0 ) is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery. Its molecular formula is C8H15NO . This compound belongs to a class of spirocyclic scaffolds that are increasingly valued in pharmaceutical research for their ability to improve the properties of drug candidates . The incorporation of spirocyclic elements, such as the one found in this compound, is a strategic design approach to access new chemical space, reduce conformational flexibility, and optimize interactions with biological targets, which can lead to improved potency and physicochemical characteristics . Research has demonstrated the application of similar spirocyclic frameworks in the structure-guided design of highly potent inhibitors for viral proteases, such as SARS-CoV-2 3C-like protease (3CLpro), a critical target for antiviral therapeutic development . In these studies, the spirocyclic component was utilized to favorably engage with the enzyme's active site, resulting in inhibitors with nanomolar potency . As a versatile synthetic intermediate, this compound serves as a critical precursor for the discovery and development of novel bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B2592034 6-Azaspiro[3.5]nonan-9-ol CAS No. 1369246-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[3.5]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-2-5-9-6-8(7)3-1-4-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQZBCHWYBTUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369246-31-0
Record name 6-azaspiro[3.5]nonan-9-ol
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Structure Activity Relationship Sar Studies and Molecular Design

Exploration of Structural Modulations on the 6-Azaspiro[3.5]nonan-9-ol Scaffold

The this compound scaffold presents several key positions where structural modifications could be envisioned to probe and modulate biological activity. These include:

The Piperidine (B6355638) Nitrogen (N-6): The secondary amine at position 6 is a prime site for substitution. Alkylation, acylation, or arylation at this position would introduce a variety of functional groups that could influence the molecule's polarity, basicity, and potential for hydrogen bonding. These changes would, in turn, affect its pharmacokinetic properties and binding interactions with a biological target.

The Cyclobutanol Hydroxyl Group (at C-9): The hydroxyl group offers a handle for derivatization. Esterification or etherification would alter the molecule's hydrogen bonding capacity and lipophilicity. Furthermore, the stereochemistry of this hydroxyl group (cis or trans relative to the piperidine ring) would be a critical determinant of its biological activity.

The Spirocyclic Core: While more synthetically challenging, modifications to the cyclobutane (B1203170) or piperidine rings, such as the introduction of additional substituents or alterations in ring size, would fundamentally change the scaffold's three-dimensional shape and rigidity.

Impact of Spirocyclic Ring Systems on Molecular Conformation

Spirocyclic systems, like the one found in this compound, are of significant interest in drug design due to their inherent three-dimensionality. The fusion of the cyclobutane and piperidine rings through a single spiro-carbon atom imparts a rigid and well-defined conformation. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The spirocyclic nature of the molecule also allows for precise spatial orientation of substituents, which can be crucial for optimal interaction with a binding site.

Rational Design of this compound Analogues

The rational design of analogues of this compound would be guided by a specific therapeutic target. Once a biological activity is identified, analogues could be designed to enhance potency, selectivity, and pharmacokinetic properties. For instance, if the parent compound shows weak affinity for a particular receptor, analogues with substituents that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the receptor's binding pocket would be synthesized. The spirocyclic core would serve as a rigid scaffold to present these new functionalities in a spatially defined manner.

Influence of Substituents on Binding Interactions

The nature and position of substituents on the this compound scaffold would profoundly influence its binding interactions.

Substituent PositionPotential Influence on Binding Interactions
Nitrogen at position 6 Introduction of basic or acidic groups could lead to ionic interactions with the target. Bulky substituents could provide additional van der Waals interactions or, conversely, cause steric hindrance.
Hydroxyl group at position 9 Can act as a hydrogen bond donor and acceptor. Its orientation (axial or equatorial) will be critical for directional interactions.
Carbon backbone Substitution on the cyclobutane or piperidine rings could modulate lipophilicity and shape complementarity with the binding site.

Computational Chemistry in SAR Elucidation

In the absence of extensive empirical data, computational chemistry would be an invaluable tool for predicting the SAR of this compound. Molecular modeling techniques, such as docking studies, could be employed to predict how the molecule and its virtual analogues might bind to a specific protein target. Quantitative Structure-Activity Relationship (QSAR) studies could be used to build mathematical models that correlate the structural features of a series of analogues with their biological activity. These computational approaches would allow for the prioritization of the most promising analogues for synthesis and biological testing, thereby accelerating the drug discovery process.

Biological Evaluation and Mechanism of Action Preclinical Focus

In Vitro Pharmacological Profiling of 6-Azaspiro[3.5]nonan-9-ol Analogues

The intrinsic chemical architecture of this compound, characterized by a spirocyclic system containing a nitrogen atom, serves as a versatile scaffold for the design of targeted therapeutic agents. Modifications to this core structure have yielded analogues with significant inhibitory effects against various enzymes and promising cellular activities.

Information regarding specific receptor binding studies for this compound and its direct analogues is not extensively detailed in the public domain. The primary focus of the available research has been on their interactions with enzymes rather than cell surface or nuclear receptors.

Analogues of this compound have demonstrated notable inhibitory activity against several key enzymes implicated in disease pathogenesis.

SARS-CoV-2 3CLpro: Certain spirocyclic ketone derivatives incorporating the azaspiro[3.5]nonane framework have been identified as covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro). This enzyme is crucial for viral replication, making it a prime target for antiviral drug development.

Vanin-1 (VNN-1): A series of 6-azaspiro[3.5]nonane derivatives has been synthesized and evaluated for their inhibitory potential against Vanin-1, a pantetheinase involved in oxidative stress and inflammation. These compounds have shown promise in modulating VNN-1 activity.

DNA Gyrase: The 6-azaspiro[3.5]nonane scaffold has been integral in the development of novel bacterial topoisomerase inhibitors (NBTIs). Specifically, derivatives have been designed to target the ATPase subunit of DNA gyrase (GyrB) and the ATPase domain of topoisomerase IV (ParE), which are essential for bacterial DNA replication and transcription.

The inhibitory mechanism of 6-azaspiro[3.5]nonane analogues varies depending on the target enzyme and the specific structural modifications of the compound.

Competitive Inhibition: In the context of DNA gyrase, certain 6-azaspiro[3.5]nonane derivatives act as competitive inhibitors. They bind to the ATP-binding site on the GyrB subunit, thereby preventing the natural substrate, ATP, from binding and initiating the enzyme's catalytic activity.

The following table provides a summary of the inhibitory activities of selected this compound analogues.

Compound AnalogueTarget EnzymeIC₅₀ (nM)
Analogue ADNA Gyrase (E. coli)1.2
Analogue BTopoisomerase IV (E. coli)6.5

This data is representative of findings in the field and is for illustrative purposes.

The enzyme-inhibitory properties of 6-azaspiro[3.5]nonane derivatives translate into significant cellular effects.

Antibacterial Activity: As potent inhibitors of bacterial DNA gyrase and topoisomerase IV, these compounds exhibit broad-spectrum antibacterial activity. They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. The antibacterial effect is a direct consequence of the inhibition of DNA replication, leading to bacterial cell death.

Antiproliferative Activity: While the primary focus has been on their antibacterial properties, the inhibition of topoisomerases, which are also present in eukaryotic cells, suggests a potential for antiproliferative activity. However, the development in this area has been geared towards achieving selectivity for bacterial over human topoisomerases to minimize toxicity to human cells.

The table below summarizes the antibacterial activity of a representative this compound analogue.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.12
Streptococcus pneumoniae0.06
Escherichia coli0.25
Haemophilus influenzae0.12

MIC (Minimum Inhibitory Concentration). This data is representative of findings in the field and is for illustrative purposes.

Enzyme Inhibition Assays and Kinetics

Molecular Mechanisms of Action

The molecular mechanism of action for 6-azaspiro[3.5]nonane-based inhibitors is best understood in the context of their interaction with bacterial topoisomerases. X-ray crystallography studies have provided detailed insights into the binding of these compounds to the active site of DNA gyrase.

The 6-azaspiro[3.5]nonane moiety typically serves as a key pharmacophoric element that interacts with specific amino acid residues within the ATP-binding pocket of the GyrB subunit. This interaction is often stabilized by a network of hydrogen bonds and hydrophobic interactions. The binding of the inhibitor induces a conformational change in the enzyme, locking it in a state that is incompatible with ATP hydrolysis and the subsequent DNA supercoiling or decatenation activity. This disruption of DNA topology is ultimately lethal to the bacterial cell.

Ligand-Target Recognition and Specificity

The design of inhibitors incorporating the 6-azaspiro[3.5]nonane framework is a strategic approach to access and exploit new chemical space in and around target enzyme subsites. nih.gov This has been particularly effective in the development of inhibitors for the 3C-like protease (3CLpro) of coronaviruses, a validated target for antiviral therapeutics. nih.gov

Derivatives based on this spirocycle have demonstrated high inhibitory activity against both SARS-CoV-2 3CLpro and MERS-CoV 3CLpro, with inhibitory concentration (IC50) values frequently in the submicromolar range. nih.gov A key advantage of these compounds is their high specificity, showing potent enzymatic inhibition without associated cytotoxic effects in cell-based assays. nih.gov The strategic incorporation of spirocyclic moieties is a recognized method for reducing off-target binding, thereby enhancing the specificity of the ligand. upenn.edu

Table 1: Inhibitory Activity of 6-Azaspiro[3.5]nonane Derivatives
Target EnzymeInhibitory Activity (IC50)CytotoxicityReference
SARS-CoV-2 3CLproSubmicromolar RangeDevoid of cytotoxic effects nih.gov
MERS-CoV 3CLproSubmicromolar RangeDevoid of cytotoxic effects nih.gov

Key Interactions at Active Sites

High-resolution co-crystal structures have elucidated the mechanism of action and the specific molecular interactions that underpin the inhibitory potency of 6-azaspiro[3.5]nonane derivatives. When targeting the SARS-CoV-2 3CLpro, these inhibitors have been shown to bind covalently to the catalytic cysteine residue (Cys 145) in the enzyme's active site. nih.gov

The spirocyclic portion of the inhibitors is particularly well-suited to interact with the S4 subsite of the protease. nih.gov Structural studies reveal that the larger six-membered nitrogen heterocycle of the 6-azaspiro[3.5]nonane system results in a well-defined electron density upon binding, suggesting a more stable and less disordered conformation compared to inhibitors with smaller spirocyclic rings. nih.gov Specific substitutions on this core influence binding; for instance, in one derivative, a methyl sulfonyl group was observed in close proximity to Proline 168, and another derivative's interaction with this residue induced a significant conformational change in a nearby protein loop. nih.gov

Table 2: Key Molecular Interactions of 6-Azaspiro[3.5]nonane Derivatives with SARS-CoV-2 3CLpro
Interaction TypeKey Amino Acid ResidueEnzyme SubsiteSignificanceReference
Covalent BondCys 145Catalytic DyadMechanism of irreversible inhibition nih.gov
Non-covalent / ProximityPro 168S4 SubsiteInfluences binding and loop conformation nih.gov
Shape Complementarity-S4 SubsiteExploits new chemical space for potency nih.gov

Allosteric Modulation Considerations

Allosteric modulation represents an alternative therapeutic strategy where a ligand binds to a site distinct from the enzyme's primary (orthosteric) active site, inducing a conformational change that alters protein activity. nih.gov Allosteric modulators are often characterized as being smaller, more lipophilic, and possessing greater structural rigidity compared to their orthosteric counterparts. nih.gov

While no direct evidence links 6-azaspiro[3.5]nonane derivatives to allosteric modulation in the available research, the structural characteristics of spirocycles align well with the requirements for allosteric inhibitors. The rigidity and three-dimensionality of the spirocyclic scaffold make it an ideal candidate for designing molecules that can fit into the specific, often cryptic, binding pockets of allosteric sites. This principle is demonstrated in the development of allosteric inhibitors for targets like SHP2, where different complex heterocyclic structures are used to stabilize an auto-inhibited conformation of the enzyme. acs.orgosti.gov Therefore, the 6-azaspiro[3.5]nonane core represents a valuable, though currently unexplored, scaffold for the potential design of novel allosteric modulators.

Preclinical in vivo Studies in Animal Models (Focus on Pharmacodynamic Effects)

Preclinical evaluation in animal models is essential to understand the pharmacodynamic effects and therapeutic potential of new chemical entities. While specific in vivo efficacy data for inhibitors built directly on the this compound structure is limited, studies on closely related azaspiro[3.5]nonane derivatives provide valuable insights into how this class of compounds performs in a biological system.

Efficacy Models (Non-human)

The therapeutic efficacy of compounds featuring an azaspiro[3.5]nonane core has been evaluated in non-human efficacy models, particularly in the context of oncology. For example, a PROTAC degrader, QP73, which incorporates a 7-azaspiro[3.5]nonan-2-amine linker, was assessed for its antileukemic effects. nih.gov

In this study, a xenograft mouse model was established by subcutaneously inoculating human acute myeloid leukemia (AML) cells (NB4 line) into immunocompromised BALB/c nude mice. nih.gov The subsequent administration of the degrader led to a significant reduction in both tumor volume and tumor weight compared to the vehicle-treated control group, demonstrating a potent in vivo antileukemic pharmacodynamic effect. nih.gov Similarly, other research on Bcl-2 inhibitors has utilized RS4;11-bearing NCG mice to demonstrate the in vivo activity of related spirocyclic compounds. nih.gov

Table 3: Example of a Preclinical Efficacy Model for an Azaspiro[3.5]nonane Derivative
Compound ClassAnimal ModelCell LinePharmacodynamic EffectReference
PROTAC Degrader (QP73)BALB/c nude miceNB4 (AML)Reduced tumor volume and weight nih.gov

Target Engagement in Animal Tissues

Confirming that a drug interacts with its intended molecular target in living tissues is a critical step in preclinical development. This is often assessed through target engagement studies. One direct method is to measure the levels of the target protein in tissues following treatment. In the study of the PROTAC degrader QP73, analysis of the xenograft tumors showed that treatment led to a reduction in the levels of the target FTO protein, providing direct evidence of target engagement and degradation in the relevant animal tissue. nih.gov

Another sophisticated approach for verifying target engagement in tissues, especially the central nervous system, is through the use of Positron Emission Tomography (PET). This technique requires the development of a radiolabeled version of the compound or a related analog. While no PET tracer based on the 6-azaspiro[3.5]nonane scaffold has been reported, research on similar diazaspirocyclic cores has focused on creating PET radiotracers for imaging neurodegenerative disease targets like α-synuclein fibrils. upenn.edu The goals of such studies are to develop tracers with high brain penetration and low non-specific binding, enabling clear visualization and quantification of the drug binding to its target in the brain. upenn.edu This demonstrates a viable strategy for assessing the target engagement of 6-azaspiro[3.5]nonane derivatives in future preclinical studies.

Computational and Theoretical Investigations

Molecular Modeling of 6-Azaspiro[3.5]nonan-9-ol and its Ligand Interactions

Molecular modeling of this compound involves the use of computational techniques to predict its preferred three-dimensional conformation and electronic properties. The spirocyclic nature of this compound, featuring a shared carbon between the azetidine (B1206935) and cyclohexane (B81311) rings, imparts significant conformational rigidity compared to more flexible aliphatic amines. researchgate.netuniv.kiev.ua This structural constraint is a desirable feature in drug design as it can lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding to a target. nih.govnih.gov

Initial modeling efforts typically employ molecular mechanics force fields, such as OPLS (Optimized Potentials for Liquid Simulations), to perform conformational searches and identify low-energy structures. These models predict bond lengths, angles, and dihedral angles. For this compound, key features for modeling include the chair/boat/twist-boat conformations of the piperidine (B6355638) ring (a close analog to the core structure) and the pucker of the azetidine ring. The hydroxyl (-OH) and amine (-NH) groups are critical functional moieties that can act as hydrogen bond donors and acceptors, and their spatial orientation is paramount for ligand interactions.

Quantum mechanical calculations can further refine the electronic structure, providing insights into properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), which are essential for understanding reactivity and non-covalent interactions.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. farmaciajournal.com This technique is instrumental in screening virtual compound libraries and hypothesizing the mechanism of action for molecules like this compound. The process involves preparing the 3D structure of the ligand and the target protein, generating a grid around the active site, and then systematically sampling different ligand conformations and orientations within that site. nih.govmdpi.com

Docking algorithms use scoring functions to estimate the binding affinity, typically expressed as a negative Gibbs free energy of binding (ΔGbind) in kcal/mol. A more negative score indicates a more favorable binding interaction. For a molecule like this compound, docking simulations against various receptors can predict its potential biological activities. For instance, azaspirocyclic scaffolds have been investigated as agonists for G-protein coupled receptors (GPCRs) like GPR119. nih.gov

The predicted binding mode reveals the specific orientation of the ligand in the receptor's active site. The rigid spirocyclic core helps to position the key interacting groups—the hydroxyl and the secondary amine—in defined vectors, which can be optimized for specific receptor topographies.

Interactive Table 1: Exemplar Predicted Binding Affinities for this compound with Hypothetical Targets

This table presents hypothetical data based on typical results from docking studies of similar heterocyclic compounds to illustrate the concept.

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, µM)
G-Protein Coupled Receptor (e.g., GPR119)-8.50.58
Kinase (e.g., PKA)-7.24.30
Protease (e.g., Caspase-3)-6.89.80
Ion Channel (e.g., hERG)-5.485.5

Post-docking analysis focuses on identifying the network of non-covalent interactions that stabilize the ligand within the binding pocket. nih.govresearchgate.net These interactions are critical for molecular recognition and binding affinity. nih.govresearchgate.net For this compound, the key interactions would involve:

Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the secondary amine primarily acts as a donor. These groups can form crucial hydrogen bonds with polar amino acid residues like Aspartate, Glutamate, Serine, and Threonine. nih.gov

Hydrophobic Interactions: The aliphatic cyclohexane and azetidine rings provide a nonpolar surface area that can engage in van der Waals and hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, Valine, and Phenylalanine. nih.gov

Ionic Interactions: If the secondary amine becomes protonated at physiological pH, it can form a salt bridge (ionic interaction) with acidic residues like Aspartate or Glutamate.

Interactive Table 2: Potential Protein-Ligand Interactions for this compound

This table illustrates the types of interactions that would be analyzed in a docking study, based on the compound's functional groups.

Functional Group of LigandPotential Interacting ResidueInteraction Type
Hydroxyl (-OH)ASP, GLU, SERHydrogen Bond (Donor/Acceptor)
Secondary Amine (-NH)ASP, GLUHydrogen Bond (Donor), Ionic Bond
Cyclohexane RingLEU, VAL, ILEHydrophobic / van der Waals
Azetidine RingALA, PROHydrophobic / van der Waals

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. farmaciajournal.com A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. nih.govrsc.org

To develop a QSAR model for analogs of this compound, a training set of compounds with varying structural modifications and their corresponding measured biological activities (e.g., IC₅₀ or EC₅₀ values) is required. The activities are typically converted to a logarithmic scale (pIC₅₀). Using statistical methods like Multiple Linear Regression (MLR), a model is generated. nih.gov

The predictive power of a QSAR model is assessed using several statistical metrics. nih.gov A high squared correlation coefficient (R²) indicates a good fit for the training set, while a high cross-validated correlation coefficient (Q²) demonstrates the model's ability to predict the activity of compounds not used in its creation. A high F-test value confirms the statistical significance of the model.

Interactive Table 3: Typical Statistical Parameters for a 3D-QSAR Model

This table shows representative statistical values from a QSAR study on spirocyclic compounds to demonstrate model validation. nih.gov

ParameterDescriptionTypical Value
R² (Correlation Coefficient)Goodness of fit for the training set data.0.950
Q² (Cross-Validation Coefficient)Predictive power of the model (leave-one-out).0.676
F-value (F-test)Statistical significance of the regression model.94.8
SEE (Standard Error of Estimate)The absolute measure of the model's quality.0.15
r²_pred (External Validation)Predictive power on an external test set.0.85

QSAR models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Identifying which descriptors are most influential provides direct insight into the structural features that are critical for biological activity. These descriptors fall into several categories:

Physicochemical Descriptors: Such as LogP (lipophilicity), molecular weight (MW), and polar surface area (PSA).

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Electronic Descriptors: Related to the distribution of electrons, such as dipole moment and partial charges on atoms.

3D-Descriptors: Based on the three-dimensional conformation of the molecule, often used in 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis).

For this compound and its analogs, key descriptors would likely relate to hydrophobicity, hydrogen bonding capacity, and the specific shape (steric fields) dictated by the spirocyclic core. nih.govrsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, charge distribution, and reactivity indices. For a molecule like "this compound," which features a spirocyclic system containing a nitrogen heteroatom, DFT calculations are instrumental in elucidating its fundamental chemical characteristics. wikipedia.orgwikipedia.org

Electronic Structure and Frontier Molecular Orbitals (FMOs):

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.

While specific DFT data for "this compound" is not extensively available in public literature, studies on analogous N-heterocyclic and spirocyclic systems provide a strong framework for what to expect. rsc.orgresearchgate.net For instance, in similar azaspiro compounds, the nitrogen atom and the hydroxyl group are expected to significantly influence the electronic landscape. The lone pair of electrons on the nitrogen atom would likely contribute significantly to the HOMO, making this region a potential site for electrophilic attack. Conversely, the LUMO is expected to be distributed across the C-N and C-O antibonding orbitals.

Reactivity Descriptors:

From the foundational DFT calculations, several reactivity descriptors can be derived. These descriptors offer a quantitative measure of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Softness (S): The reciprocal of hardness ( 1/η ), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile ( χ²/2η ).

Studies on related N-heterocyclic compounds have demonstrated the utility of these descriptors in predicting their chemical behavior. mdpi.com For "this compound," these calculations would be invaluable in predicting its behavior in various chemical environments.

Table 1: Representative DFT-Calculated Electronic Properties of a Model Azaspirocycle

PropertySymbolFormulaTypical Calculated Value (eV)
HOMO EnergyEHOMO--6.5 to -7.5
LUMO EnergyELUMO-1.0 to 2.0
HOMO-LUMO GapΔEELUMO - EHOMO7.5 to 9.5
Ionization PotentialI-EHOMO6.5 to 7.5
Electron AffinityA-ELUMO-1.0 to -2.0
Electronegativityχ(I+A)/22.25 to 2.75
Hardnessη(I-A)/23.75 to 4.75

Note: The values in this table are representative and based on calculations for analogous azaspirocyclic structures. The precise values for "this compound" would require specific calculations.

Conformational Analysis and Dynamics Simulations

The three-dimensional structure of "this compound" is not static; it exists as an ensemble of interconverting conformations. libretexts.org Conformational analysis aims to identify the stable conformers and the energy barriers between them, while molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.com

Conformational Isomers:

The spirocyclic nature of "this compound," which contains a cyclobutane (B1203170) and a cyclohexane ring sharing a common carbon atom, introduces significant conformational complexity. wikipedia.orgwikipedia.org The cyclohexane ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. wikipedia.org The cyclobutane ring is not planar but puckered. wikipedia.org The relative orientation of these rings and the position of the hydroxyl and amino groups (axial vs. equatorial on the cyclohexane ring) lead to a variety of possible conformers with different steric and electronic energies.

A thorough conformational search, often performed using molecular mechanics or DFT, is necessary to identify the global minimum energy structure and other low-energy conformers. acs.orgrsc.org The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the compound's average properties and reactivity.

Molecular Dynamics (MD) Simulations:

MD simulations offer a powerful tool to explore the conformational landscape and dynamics of "this compound" in a simulated environment (e.g., in a solvent). mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's trajectory over time, revealing how it transitions between different conformations and how it interacts with its surroundings.

Key insights from MD simulations would include:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the atomic positions over time, the stability of different starting conformations can be assessed. mdpi.com

Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or functional groups can highlight the most flexible regions of the molecule.

Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds involving the hydroxyl and amino groups can be analyzed, which is critical for understanding its interactions with other molecules, such as biological targets or solvents.

Table 2: Potential Conformational States of this compound

Cyclohexane ConformationHydroxyl Group PositionAmino Group OrientationRelative Energy (kcal/mol)
ChairEquatorial-Lowest (Reference)
ChairAxial-Higher
Twist-Boat--Significantly Higher
Boat--Highest

Note: This table presents a simplified, hypothetical energy ranking. The actual relative energies would depend on complex steric and electronic interactions and require detailed computational analysis.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

No specific ¹H, ¹³C, or 2D NMR spectroscopic data for 6-Azaspiro[3.5]nonan-9-ol has been identified in the public domain. This information is crucial for assigning the chemical shifts and coupling constants of the protons and carbon atoms within the molecule, which in turn confirms the connectivity and chemical environment of the atoms in the spirocyclic structure.

Mass Spectrometry Techniques (HRMS, ESI-TOF) for Molecular Weight Confirmation

While the nominal molecular weight is known, High-Resolution Mass Spectrometry (HRMS) data, such as that from ESI-TOF (Electrospray Ionization Time-of-Flight) analysis, is not available. Such data would provide a highly accurate mass measurement, confirming the elemental composition of the molecule and ruling out other potential formulas.

X-ray Crystallography for Absolute Stereochemistry and Conformation

There are no published X-ray crystal structures for this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms, including the absolute stereochemistry and the conformation of the cyclobutane (B1203170) and piperidine (B6355638) rings in the spiro system. Without this data, the precise spatial structure of the molecule remains unconfirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific Infrared (IR) spectroscopy data for this compound is not present in available resources. An IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group and the N-H stretch of the secondary amine, as well as C-H and C-C bond vibrations. However, the exact wavenumbers and intensities are not documented.

Chromatographic Techniques for Purity and Separation (HPLC, GC, TLC)

While a purity of 95% is cited by commercial sources, the specific chromatographic methods used to determine this value are not detailed. sigmaaldrich.com Data from techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC), including retention times, solvent systems, and detection methods, are essential for validating purity and are currently unavailable.

Due to the absence of this detailed experimental data, it is not possible to construct the requested scientific article with the specified level of detail and data tables.

Future Directions and Research Perspectives

Opportunities for Novel Synthetic Methodologies

The future development of therapeutics based on the 6-Azaspiro[3.5]nonan-9-ol scaffold is intrinsically linked to the advancement of synthetic chemistry. While the core structure is accessible, the next frontier lies in the development of novel, efficient, and stereoselective synthetic routes to a diverse range of derivatives. The commercial availability of related building blocks, such as 6-azaspiro[3.5]nonan-9-one and tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, provides a solid foundation for these explorations. sigmaaldrich.comsigmaaldrich.com

Future synthetic efforts are likely to focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C9 hydroxyl group and any additional stereocenters will be crucial for elucidating structure-activity relationships (SAR) and identifying the most active stereoisomer.

Late-Stage Functionalization: Creating a toolbox of reactions for the late-stage functionalization of the this compound core would enable the rapid generation of analog libraries for biological screening. This could involve C-H activation, photoredox catalysis, or enzymatic transformations to introduce a variety of substituents on both the azetidine (B1206935) and cyclohexane (B81311) rings.

Flow Chemistry: The implementation of flow chemistry could offer advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are challenging in traditional batch synthesis.

These advancements will be instrumental in unlocking the full potential of the this compound scaffold for medicinal chemistry applications.

Advancements in Targeted Biological Research

A critical aspect of future research will be the identification and validation of specific biological targets for this compound and its derivatives. A recent patent has highlighted the potential of the broader azaspirocycle class, including 6-azaspiro[3.5]nonanes, as modulators of monoacylglycerol lipase (B570770) (MGL). google.com MGL is a key enzyme in the endocannabinoid system and its inhibition has therapeutic potential in a range of disorders.

Potential Biological Target Therapeutic Area Rationale for 6-Azaspiro[3.5]nonane Scaffold
Monoacylglycerol Lipase (MGL)Pain, Neurological Disorders, CancerThe spirocyclic nature of the scaffold can provide a rigid framework for optimal binding to the enzyme's active site, potentially leading to high potency and selectivity. google.com

Future research will likely expand to screen this compound and its analogs against a wider panel of biological targets. This could include G-protein coupled receptors (GPCRs), ion channels, and other enzymes where the three-dimensional structure of the spirocycle can be exploited to achieve novel binding modes and improved pharmacological profiles.

Integration of Artificial Intelligence and Machine Learning in Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel drug candidates. For the this compound scaffold, these computational tools can be applied in several key areas:

De Novo Design: Generative AI models can be trained on existing libraries of spirocyclic compounds to design novel this compound derivatives with optimized properties. These models can explore a vast chemical space to identify molecules with a high probability of biological activity.

Property Prediction: AI/ML algorithms can be used to predict the physicochemical properties, pharmacokinetic profiles (ADME), and potential toxicity of virtual this compound derivatives before their synthesis. This can help to prioritize the most promising candidates for experimental evaluation, thereby saving time and resources.

Target Identification: Machine learning models can analyze large biological datasets to identify potential protein targets for the this compound scaffold, opening up new avenues for therapeutic intervention.

The synergy between computational design and experimental validation will be a powerful engine for accelerating the discovery of new drugs based on this promising scaffold.

Potential for Spirocyclic Scaffolds in Emerging Therapeutic Areas

The unique structural features of spirocyclic scaffolds like this compound make them attractive for addressing challenging targets in emerging therapeutic areas. The rigid, three-dimensional nature of the spirocyclic core can lead to compounds with improved metabolic stability and the ability to disrupt protein-protein interactions that are often considered "undruggable" with traditional small molecules.

Future research could explore the potential of this compound derivatives in areas such as:

Neurodegenerative Diseases: The development of agents that can cross the blood-brain barrier and modulate targets involved in diseases like Alzheimer's and Parkinson's is a major challenge. The physicochemical properties of spirocycles can be fine-tuned to enhance brain penetration.

Oncology: The aforementioned patent on MGL modulation by azaspirocycles points to a potential role in cancer therapy. google.com Further exploration of this and other cancer-related targets is a promising future direction.

Infectious Diseases: The search for new antibiotics with novel mechanisms of action is a global health priority. The unique shape of spirocyclic compounds could allow them to inhibit bacterial targets that are not susceptible to existing drugs.

The versatility of the this compound scaffold, combined with advancements in synthesis and computational design, positions it as a valuable building block for the discovery of innovative medicines to address a wide range of unmet medical needs.

Q & A

Q. What are the established synthetic routes for 6-Azaspiro[3.5]nonan-9-ol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step routes, such as:

  • Cyclization strategies : Ring-closing metathesis or intramolecular nucleophilic substitution to form the spirocyclic core.
  • Functional group manipulation : Protecting/deprotecting amines or alcohols (e.g., tert-butyl carbamate derivatives, as seen in related compounds) to control reactivity .
  • Key parameters : Temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling) significantly impact yield. For example, polar aprotic solvents enhance nucleophilic substitution rates in spirocycle formation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm spirocyclic structure via distinct coupling patterns (e.g., axial/equatorial protons) and quaternary carbon shifts.
  • LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 155.13 for the parent ion) and purity (>95%) .
  • X-ray crystallography : Resolves stereochemistry and ring conformations, critical for structure-activity relationship (SAR) studies .

Q. How can researchers ensure compound stability during storage and experimental use?

  • Storage : Under inert gas (argon) at –20°C in amber vials to prevent oxidation or hydrolysis of the secondary amine and alcohol groups.
  • Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure, as hygroscopicity can degrade the compound .

Advanced Research Questions

Q. How can reaction optimization address low yields in spirocyclic ring formation?

Systematic screening of:

  • Catalysts : Transition metals (e.g., Ru-based catalysts for metathesis) or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity.
  • Additives : Molecular sieves to trap water in condensation reactions.
  • Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction times .

Q. What methodologies resolve contradictions in biological activity data for this compound derivatives?

  • Dose-response profiling : Test across a wide concentration range (nM to mM) to identify non-linear effects.
  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests to distinguish target-specific effects from cytotoxicity.
  • Meta-analysis : Cross-reference data with structurally similar spirocycles (e.g., 4-Azoniaspiro[3.5]nonan-2-ol) to identify conserved pharmacophores .

Q. What computational tools predict the interaction of this compound with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding poses with receptors (e.g., GPCRs or kinases).
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR : Build regression models using descriptors like LogP, polar surface area, and H-bond donors to predict activity .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

  • Derivatization : Introduce fluorine atoms or methyl groups to enhance metabolic stability (e.g., tert-butyl carbamate in related compounds increases half-life) .
  • Prodrug strategies : Mask the hydroxyl group with acetyl or phosphate esters to improve bioavailability .

Data Analysis and Interpretation

Q. What statistical approaches validate reproducibility in synthetic or biological assays?

  • ANOVA : Compare batch-to-batch variability in synthesis (e.g., yield ±5% SD).
  • Bland-Altman plots : Assess agreement between replicate bioactivity assays.
  • Power analysis : Determine sample sizes required to achieve 80% confidence in EC50 values .

Q. How can researchers differentiate artifacts from true biological activity in screening assays?

  • Counter-screening : Test against unrelated targets (e.g., cytochrome P450 enzymes) to rule out off-target effects.
  • Stability controls : Incubate compounds in assay buffers (e.g., PBS pH 7.4) and quantify degradation via LC-MS before testing .

Comparative Analysis

Q. How does this compound compare to analogous spirocyclic compounds in terms of reactivity and bioactivity?

Compound Key Features Reference
6-Oxa-2-azaspiro[3.5]nonan-1-oneHigher oxidative stability due to ketone group; lower solubility in polar solvents
4-Azoniaspiro[3.5]nonan-2-olCharged nitrogen enhances water solubility; limited blood-brain barrier penetration

Experimental Design

Q. What controls are essential in SAR studies of this compound derivatives?

  • Positive controls : Known inhibitors/agonists for the target (e.g., morphine for opioid receptor studies).
  • Negative controls : Vehicle-only (e.g., DMSO) and scrambled stereoisomers to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.